Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate
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Overview
Description
Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: This step involves the functionalization of the piperidine ring to introduce the hydroxymethyl group.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine derivative.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would yield an alcohol.
Scientific Research Applications
Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its derivatives share structural similarities with Benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, are also similar.
Uniqueness
What sets this compound apart is the combination of the piperidine and pyridine rings with the benzyl ester group
Properties
IUPAC Name |
benzyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-13-15-8-10-21(11-9-15)18-7-6-17(12-20-18)19(23)24-14-16-4-2-1-3-5-16/h1-7,12,15,22H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPTKGUALQCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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